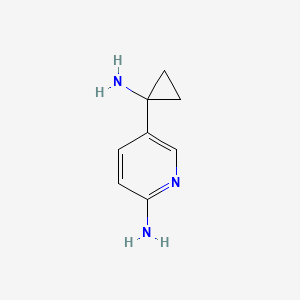
5-(1-Aminocyclopropyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminocyclopropyl)pyridin-2-amine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The preparation of 5-(1-Aminocyclopropyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of pyridin-2-amine with cyclopropylamine under specific conditions . The reaction typically requires a catalyst and may be carried out in an organic solvent such as toluene or ethanol. Industrial production methods may involve the use of whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-amines into their 5-hydroxy derivatives .
Chemical Reactions Analysis
5-(1-Aminocyclopropyl)pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include hydroxylated or halogenated derivatives of the original compound .
Scientific Research Applications
5-(1-Aminocyclopropyl)pyridin-2-amine has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology, it is used to study the effects of pyridine derivatives on cellular processes. Additionally, it is used in the chemical industry for the production of various polymers and dyes .
Mechanism of Action
The mechanism of action of 5-(1-Aminocyclopropyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
5-(1-Aminocyclopropyl)pyridin-2-amine can be compared with other similar compounds, such as pyridin-2-amine and its derivatives. These compounds share a common pyridine ring structure but differ in their substituents and functional groups. The presence of the aminocyclopropyl group in this compound imparts unique chemical and biological properties, making it distinct from other pyridine derivatives . Similar compounds include pyridin-2-amine, 5-hydroxy-2-pyridinamine, and 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine .
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-(1-aminocyclopropyl)pyridin-2-amine |
InChI |
InChI=1S/C8H11N3/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2,(H2,9,11) |
InChI Key |
KYUAHVYYSDGUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)
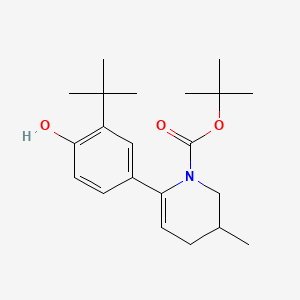
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)
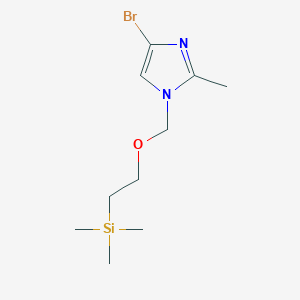


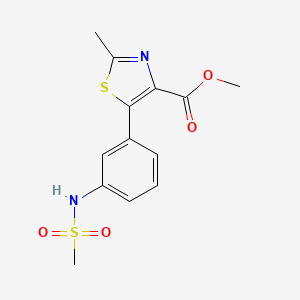
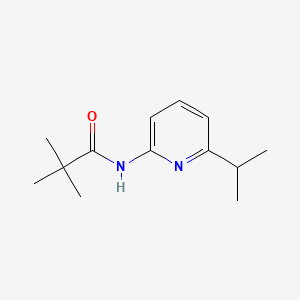
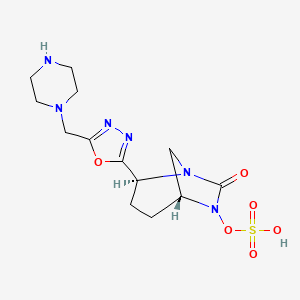
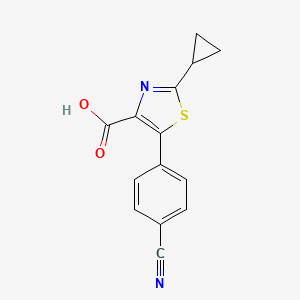
![4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13924140.png)

